1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-
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Overview
Description
1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-: is a complex organic compound with a diverse range of applications. It belongs to the class of pyrazole derivatives, which are important heterocyclic structures widely used in various fields.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the cyclization of amido-nitriles. Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
- The reaction conditions allow for the inclusion of various functional groups, including aryl halides and aromatic/saturated heterocycles.
- Industrial-scale production methods for this compound may involve modifications of the synthetic routes mentioned above, optimized for efficiency, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituent groups can be replaced, affecting its properties.
Reduction: Reduction reactions may alter its reactivity and biological activity.
- Nickel catalysts play a crucial role in the cyclization process.
- Reaction conditions include mild temperatures and suitable solvents.
- The major product is the 2,4-disubstituted NH-imidazole core.
Scientific Research Applications
Pharmaceuticals: Investigate its potential as a drug candidate, considering its unique structure and reactivity.
Agrochemicals: Explore its use in crop protection or pest control.
Materials Science: Investigate its role in functional materials, such as sensors or catalysts.
Biological Research: Study its interactions with biological targets.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other pyrazole derivatives.
Similar Compounds: Provide a list of related compounds for comparison.
Properties
Molecular Formula |
C18H19ClN4O |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H19ClN4O/c1-13-18(19)14(2)23(21-13)12-17(24)20-11-15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
IGYZHNZQDUYBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)C)Cl |
Origin of Product |
United States |
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